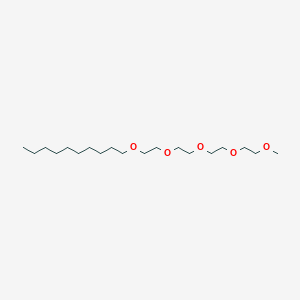
2,5,8,11,14-Pentaoxatetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11,14-Pentaoxatetracosane is an organic compound with the molecular formula C19H40O5. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique properties and versatility in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator, such as a polyhydric alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain. The process may involve multiple steps, including purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain high-purity products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
化学反応の分析
Types of Reactions
2,5,8,11,14-Pentaoxatetracosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted polyethers with different functional groups.
科学的研究の応用
2,5,8,11,14-Pentaoxatetracosane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for therapeutic agents.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 2,5,8,11,14-Pentaoxatetracosane involves its interaction with molecular targets through its ether groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. The compound’s polyether structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: A shorter polyether with similar properties but different molecular weight and chain length.
Tetraethylene glycol dimethyl ether: Another polyether with a different structure and applications.
Uniqueness
2,5,8,11,14-Pentaoxatetracosane is unique due to its specific chain length and molecular structure, which confer distinct physical and chemical properties. Its versatility and stability make it suitable for a wide range of applications, distinguishing it from other similar compounds.
特性
CAS番号 |
127172-11-6 |
|---|---|
分子式 |
C19H40O5 |
分子量 |
348.5 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]decane |
InChI |
InChI=1S/C19H40O5/c1-3-4-5-6-7-8-9-10-11-21-14-15-23-18-19-24-17-16-22-13-12-20-2/h3-19H2,1-2H3 |
InChIキー |
RBTKIFFZCBOCFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCOCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


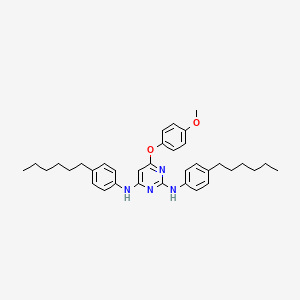
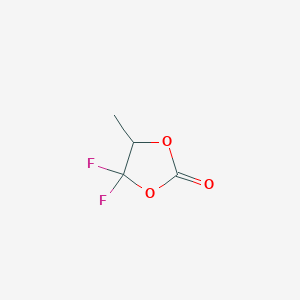
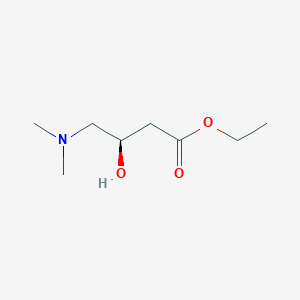
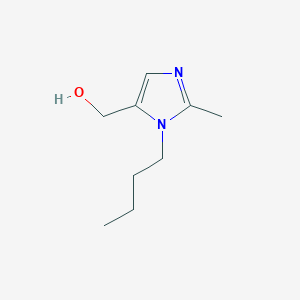
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
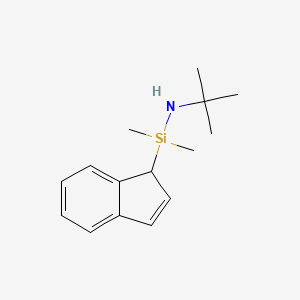

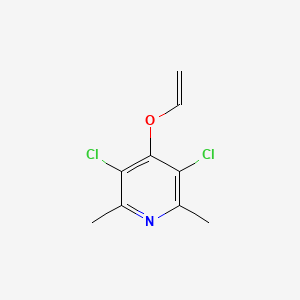
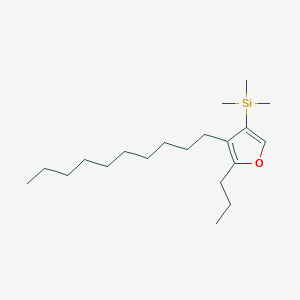
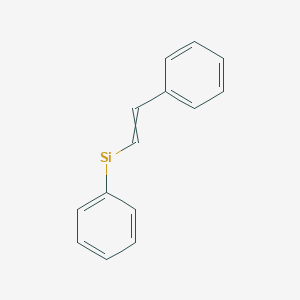
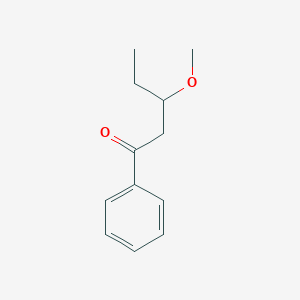
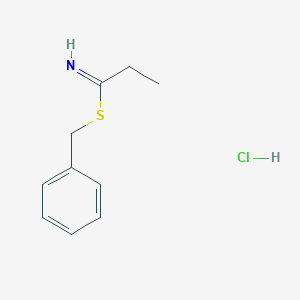
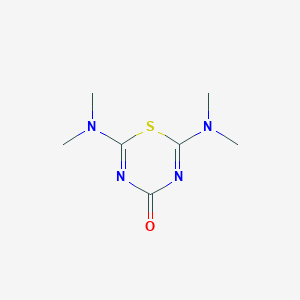
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
